molecular formula C12H21F3N2O3 B2717926 Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate CAS No. 2567504-63-4

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate

Cat. No.: B2717926
CAS No.: 2567504-63-4
M. Wt: 298.306
InChI Key: MKBDZARXIPJNCS-PHIMTYICSA-N
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Description

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is a carbamate-protected amine featuring a cyclobutane ring substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O3/c1-9(2,3)20-8(18)17-10(7-16)5-11(6-10,19-4)12(13,14)15/h5-7,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBDZARXIPJNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable precursors.

    Introduction of Functional Groups: The aminomethyl, methoxy, and trifluoromethyl groups are introduced through specific reactions such as nucleophilic substitution or addition reactions.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1.1. Curtius Rearrangement

A common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement, which can be adapted for this compound. The process typically proceeds via:

  • Acyl azide formation : Reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to generate an acyl azide intermediate .

  • Rearrangement : Thermal decomposition of the acyl azide under catalytic conditions (e.g., zinc(II) triflate and tetrabutylammonium bromide) produces an isocyanate intermediate .

  • Carbamate formation : Trapping the isocyanate with an amine or alcohol yields the final carbamate .

This method is particularly effective for aliphatic carboxylic acids, though aromatic substrates may require higher temperatures due to acyl azide stability .

1.2. Three-Component Coupling

An alternative synthesis involves a one-pot reaction combining:

  • Primary amines

  • CO₂ (bubbled into the reaction)

  • Alkyl halides
    in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF .

The mechanism involves:

  • Carbamate anion formation : Deprotonation of the amine by cesium carbonate, followed by reaction with CO₂ to form the carbamate anion .

  • Alkylation : Reaction with an alkyl halide to introduce the tert-butyl group, facilitated by TBAI to minimize overalkylation .

This method avoids isolating intermediates, enabling efficient synthesis of complex carbamates .

2.1. Carbamate Formation via Curtius Rearrangement

The Curtius rearrangement proceeds through a concerted mechanism, where the acyl azide undergoes a -shift to form an isocyanate. The isocyanate is then trapped by a nucleophile (e.g., an amine or alcohol) to yield the carbamate .

Key steps :

  • Nucleophilic attack : The isocyanate’s electrophilic carbon reacts with a nucleophile (e.g., an amine’s lone pair).

  • Proton transfer : Rearrangement of bonds to form the carbamate .

2.2. Three-Component Coupling Mechanism

This method leverages CO₂ incorporation and alkylation to build the carbamate structure:

  • CO₂ activation : Reaction of the amine with CO₂ forms a carbamic acid intermediate, stabilized by cesium carbonate .

  • Alkylation : The alkyl halide transfers its alkyl group to the carbamate anion, forming the N-alkyl carbamate .

The use of TBAI enhances reaction efficiency by stabilizing intermediates and accelerating CO₂ incorporation .

Structural Variations and Analog Comparison

The compound’s reactivity is influenced by its substituents. Below is a comparison with structurally similar analogs:

Compound Key Features Reactivity Implications
Tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamateAminomethyl group onlyBase reactivity for cyclobutane carbamates
Tert-butyl N-[3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamateMethoxy and trifluoromethyl groupsEnhanced lipophilicity and steric hindrance
Tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamateHydroxymethyl groupHydrogen-bonding potential alters stability

The trifluoromethyl group in the target compound introduces electron-withdrawing effects, potentially stabilizing intermediates during synthesis. The methoxy group may modulate solubility and reactivity in nucleophilic substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H21F3N2O3
  • Molecular Weight : 292.26 g/mol
  • IUPAC Name : tert-butyl ((1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl)methyl)carbamate
  • CAS Number : 2580223-48-7

The compound features a cyclobutyl ring with unique substituents including an aminomethyl group, a methoxy group, and a trifluoromethyl group. These structural elements contribute to its distinctive chemical behavior and biological activity.

Organic Synthesis

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing complex molecules.

Biological Research

The compound is investigated for its potential biological activities. Studies have indicated that it may interact with specific enzymes and receptors, which could lead to therapeutic effects. Its pharmacological profile is being explored in the context of central nervous system disorders and other diseases.

Medicinal Chemistry

Research is ongoing to evaluate the compound's efficacy as a therapeutic agent. Preliminary findings suggest it may possess neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability.

Material Science

In industrial applications, this compound is utilized in the development of new materials due to its unique chemical properties. It serves as a reagent in various chemical processes, contributing to advancements in material science.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally similar compounds on astrocytes exposed to oxidative stress induced by amyloid beta. Results indicated a significant reduction in cell death and inflammatory markers, suggesting potential applications for neuroprotection.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of compounds with similar structures revealed notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of this compound in treating infections.

Data Table: Summary of Biological Activities

Activity TypeObservations
NeuroprotectionSignificant reduction in cell death under oxidative stress
Antimicrobial ActivityNotable antibacterial effects against multiple pathogens
Metabolic StabilityVaried effects observed across different analogs

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins or enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The methoxy group may also participate in electronic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its cyclobutane core and dual substitution pattern (methoxy and trifluoromethyl). Below is a comparative analysis with analogous carbamate derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Applications/Properties Reference
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate Cyclobutane -OCH₃, -CF₃ C₁₃H₂₁F₃N₂O₃ Intermediate for kinase inhibitors N/A
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Cyclohexane -OCH₃ C₁₃H₂₆N₂O₃ Precursor for pyrimidine derivatives
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Linear alkyl chain -ClSO₂, -CH(CH₃)₂ C₁₀H₂₀ClNO₄S Sulfonylation reactions
Tert-butyl N-(3-fluorocyclohexyl)carbamate Cyclohexane -F C₁₁H₂₀FNO₂ Fluorinated building block
Tert-butyl N-[3-(aminomethyl)benzyl]carbamate Benzene -CH₂NH₂ (aromatic) C₁₄H₂₀N₂O₂ Peptide mimetics
Tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate (CAS 344591-91-9) Cyclobutane None C₁₀H₂₀N₂O₂ Unsubstituted cyclobutane analog

Key Observations

Ring Strain vs. Stability: The cyclobutane core in the target compound introduces ring strain, which may enhance reactivity compared to cyclohexane derivatives (e.g., compound 296 in ). However, the trifluoromethyl group improves metabolic stability relative to non-fluorinated analogs (e.g., compound ).

Synthetic Utility :
Unlike the chlorosulfonyl derivative () used in sulfonylation, the target compound’s Boc-protected amine is tailored for nucleophilic substitutions or coupling reactions. The benzyl-substituted analog () is more suited for aromatic interactions in drug design.

Fluorination Impact : The absence of fluorine in the target compound contrasts with tert-butyl N-(3-fluorocyclohexyl)carbamate (), where fluorine enhances lipophilicity and bioavailability.

Biological Activity

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H18F3N2O2C_{13}H_{18}F_3N_2O_2. The compound features a tert-butyl group, an aminomethyl substituent, and a trifluoromethyl cyclobutyl structure, which contribute to its unique steric and electronic properties.

PropertyValue
Molecular FormulaC13H18F3N2O2C_{13}H_{18}F_3N_2O_2
Molecular Weight302.29 g/mol
Log P (Octanol-Water Partition Coefficient)Estimated at 2.5
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Enzyme Interaction

Studies have indicated that compounds with similar structures can act as enzyme inhibitors or activators. The carbamate moiety may facilitate hydrogen bonding with active sites on enzymes, influencing their catalytic activity.

Receptor Binding

The structural features of the compound suggest potential interactions with neurotransmitter receptors, which could lead to effects on neurotransmission and modulation of physiological responses.

Study 1: Antifungal Activity

A comparative study evaluated the antifungal properties of this compound against common fungal strains such as Candida albicans and Aspergillus niger. The compound demonstrated moderate antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Study 2: Analgesic Effects

In a preclinical model, the analgesic effects of the compound were assessed through behavioral assays in rodents. Results indicated a significant reduction in pain responses compared to controls, suggesting potential applications in pain management.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Features
Tert-butyl carbamateC5H11NO2C_5H_{11}NO_2Simpler structure
Tert-butyl N-methylcarbamateC7H15NO2C_7H_{15}NO_2Lacks aminomethyl group
Tert-butyl [1-(hydroxymethyl)cyclobutyl]carbamateC10H19NO3C_{10}H_{19}NO_3Hydroxymethyl group instead of aminomethyl
Tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamateC15H22N2O2C_{15}H_{22}N_2O_2Contains a phenyl group

Q & A

Q. What are the key synthetic steps for preparing tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclobutane ring formation followed by functionalization. For example, asymmetric Mannich reactions (using chiral catalysts) or palladium-catalyzed reductive cyclization can introduce stereochemistry . Optimization includes:
  • Design of Experiments (DOE): Vary temperature (e.g., 0–80°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., 5–20 mol%) to maximize yield.
  • Intermediate Monitoring: Use TLC or HPLC to track reaction progress and identify side products .
    Example Conditions from Literature:
Reaction TypeCatalystSolventYield (%)Reference
Asymmetric MannichL-ProlineTHF78
Reductive CyclizationPd/CMeOH65

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Structural Elucidation:
  • NMR (¹H/¹³C): Assign methoxy (-OCH₃) at ~3.3 ppm and trifluoromethyl (-CF₃) at ~115–120 ppm in ¹³C NMR .
  • X-ray Crystallography: Resolve cyclobutane ring geometry and confirm stereochemistry .
  • Purity Assessment:
  • HPLC: Use a C18 column with acetonitrile/water gradient (e.g., 70:30) to detect impurities ≤0.5% .

Q. How can researchers ensure high purity during purification?

  • Methodological Answer:
  • Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove unreacted starting materials.
  • Flash Chromatography: Use silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) to isolate the carbamate .

Advanced Research Questions

Q. How can discrepancies in stereochemical outcomes be resolved during synthesis?

  • Methodological Answer:
  • Chiral Chromatography: Employ Chiralpak® columns to separate enantiomers and quantify enantiomeric excess (ee) .
  • Mechanistic Studies: Use DFT calculations to model transition states and identify steric/electronic factors affecting stereoselectivity .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate interactions between the carbamate and palladium catalysts to predict regioselectivity in cross-coupling reactions .
  • Docking Studies: Model binding affinity with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Q. How can reactive intermediates (e.g., aminomethyl radicals) be stabilized during synthesis?

  • Methodological Answer:
  • Low-Temperature Conditions: Perform reactions at –78°C (dry ice/acetone bath) to suppress radical decomposition .
  • Radical Scavengers: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to trap unstable intermediates .

Q. What strategies mitigate common side reactions (e.g., Boc-deprotection)?

  • Methodological Answer:
  • Acid Sensitivity: Avoid protic solvents (e.g., MeOH) and use mild acids (e.g., TFA in DCM) for controlled deprotection .
  • In Situ Quenching: Add aqueous NaHCO₃ immediately after reaction completion to neutralize acidic byproducts .

Q. How is the compound’s in vitro metabolic stability evaluated?

  • Methodological Answer:
  • Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification: Use high-resolution MS (HRMS) to detect hydroxylated or demethylated products .

Q. What advanced methods elucidate the compound’s solid-state interactions?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Measure thermal stability (decomposition >200°C) to guide storage conditions .
  • Powder XRD: Analyze crystallinity and polymorphism for formulation studies .

Q. How are enantioselective routes designed for analogs with modified substituents?

  • Methodological Answer:
  • Catalyst Screening: Test chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation .
  • Parallel Synthesis: Use automated platforms to vary substituents (e.g., replacing -CF₃ with -Cl) and assess ee trends .

Data Contradiction Analysis

  • Stereochemical Outcomes: reports 78% ee using L-proline, while achieved 65% yield with Pd/C but no ee data. Researchers must reconcile catalyst choice with stereochemical goals .
  • Thermal Stability: suggests decomposition >200°C (TGA), whereas emphasizes storage at 2–8°C for long-term stability. Contradiction arises from differing experimental contexts (pure compound vs. formulated product) .

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